molecular formula C8H8BrNO2 B1447285 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1858241-63-0

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B1447285
CAS No.: 1858241-63-0
M. Wt: 230.06 g/mol
InChI Key: WXDJAIACPITNNA-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione reveal important structural parameters that define its three-dimensional molecular architecture. X-ray diffraction studies provide detailed information about bond lengths, bond angles, and molecular conformation within the crystal lattice. The compound exhibits a characteristic planar isoindole dione core with the tetrahydro ring system adopting specific conformational preferences.

The crystallographic data demonstrates that the six-membered cyclohexene ring in the tetrahydroisoindole system typically adopts a half-chair conformation, as observed in related isoindole derivatives. The bromine substituent at the nitrogen position introduces significant steric effects that influence the overall molecular geometry. X-ray diffraction analysis reveals that the carbon-nitrogen-carbon bond angles are affected by the presence of the bromine atom, with deviations from standard tetrahedral geometry observed around the nitrogen center.

Comparative crystallographic studies with non-brominated tetrahydroisoindole derivatives show that the introduction of bromine at the nitrogen position results in measurable changes in the molecular dimensions. The nitrogen-bromine bond length is typically found to be approximately 1.85-1.90 Ångstroms, consistent with typical single nitrogen-bromine bond distances. The crystal packing arrangements reveal intermolecular interactions that are influenced by the presence of the halogen substituent, with potential halogen bonding interactions observed in the solid state structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive information about its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the structural assignment and provide insights into the electronic environment of different atomic centers.

The proton nuclear magnetic resonance spectrum displays distinct signals corresponding to the methylene protons of the tetrahydro ring system, typically appearing in the aliphatic region between 1.5-3.0 parts per million. The integration patterns and multiplicities confirm the presence of the four methylene groups in the saturated ring system. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbons of the imide functionality appearing characteristically downfield at approximately 170-175 parts per million.

Infrared spectroscopy reveals diagnostic absorption bands that are characteristic of the isoindole dione functionality. The carbonyl stretching vibrations typically appear as strong absorptions in the region of 1650-1750 wavenumbers⁻¹. The presence of the bromine substituent influences the electronic distribution within the molecule, resulting in measurable shifts in the carbonyl frequencies compared to non-halogenated analogues. Additional vibrational modes corresponding to the carbon-nitrogen and carbon-carbon stretching vibrations of the ring system provide further structural confirmation.

Mass spectrometry analysis confirms the molecular ion peak consistent with the expected molecular weight, and fragmentation patterns provide insights into the preferred decomposition pathways. The characteristic loss of bromine atoms and subsequent ring fragmentation patterns are observed in the mass spectral data, providing additional confirmation of the structural assignment.

Spectroscopic Technique Key Observations Chemical Shifts/Frequencies
¹H Nuclear Magnetic Resonance Methylene protons 1.5-3.0 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbons 170-175 ppm
Infrared Spectroscopy Carbonyl stretching 1650-1750 cm⁻¹
Mass Spectrometry Molecular ion m/z = 230

Computational Molecular Modeling and Density Functional Theory Calculations

Computational studies using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this compound. These calculations complement experimental structural data and provide information about molecular orbital distributions, electrostatic potential surfaces, and thermodynamic properties.

Density functional theory calculations using standard basis sets such as 6-311++G** reveal the optimized molecular geometry in the gas phase, allowing comparison with experimental crystallographic data. The calculated bond lengths and bond angles generally show good agreement with experimental values, with typical deviations of less than 0.05 Ångstroms for bond lengths and 2-3 degrees for bond angles. The computational studies confirm that the tetrahydro ring system adopts a low-energy conformation that minimizes steric interactions.

Electronic structure calculations provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are important for understanding the chemical reactivity of the compound. The presence of the bromine substituent significantly affects the electronic distribution, with notable changes in the molecular orbital coefficients compared to non-halogenated analogues. The electrostatic potential surface calculations reveal regions of positive and negative charge concentration that are important for understanding intermolecular interactions and reaction pathways.

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental spectroscopic data. The calculated vibrational frequencies generally show good correlation with experimental values when appropriate scaling factors are applied. These calculations help in the assignment of experimental vibrational modes and provide insights into the normal mode descriptions of molecular vibrations.

Computational Method Property Calculated Typical Values
Density Functional Theory B3LYP/6-311++G** Bond Lengths N-Br: 1.87 Å
Density Functional Theory B3LYP/6-311++G** Bond Angles C-N-C: 108°
Time-Dependent Density Functional Theory Electronic Transitions 250-350 nm
Frequency Analysis Vibrational Modes 3000-400 cm⁻¹

Comparative Analysis with Related Isoindole Derivatives

Comparative structural analysis of this compound with related isoindole derivatives reveals important structure-property relationships within this class of compounds. The systematic comparison includes both halogenated and non-halogenated variants, as well as derivatives with different ring saturation patterns.

Comparison with the parent tetrahydroisoindole-1,3-dione shows that bromination at the nitrogen position introduces significant changes in molecular geometry and electronic properties. The nitrogen-bromine bond length of approximately 1.87 Ångstroms is considerably longer than typical nitrogen-hydrogen bonds, leading to increased steric bulk around the nitrogen center. This structural modification affects the overall molecular shape and influences both physical and chemical properties.

Analysis of related brominated isoindole derivatives, such as tetrabrominated analogues, reveals that multiple halogenation can lead to even more pronounced structural changes. In compounds such as 4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione, the extensive halogenation of the aromatic ring system results in significant electronic effects that influence molecular reactivity. The comparative analysis shows that the position and number of halogen substituents critically determine the overall molecular properties.

Structural comparison with fully aromatic isoindole derivatives demonstrates the importance of ring saturation on molecular conformation. The tetrahydro ring system in this compound introduces conformational flexibility that is absent in fully aromatic systems, leading to different crystal packing arrangements and intermolecular interaction patterns.

The comparative analysis extends to related heterocyclic systems containing different heteroatoms or substituents. For example, comparison with selenium-containing analogues reveals how different heteroatoms affect molecular geometry and electronic properties. The electronegativity and size differences between bromine and other substituents provide insights into the electronic effects of halogenation on the isoindole core structure.

Compound Class Key Structural Features Molecular Properties
Parent Tetrahydroisoindole-1,3-dione Unsubstituted nitrogen Standard geometry
2-Bromo derivative N-Br substitution Increased steric bulk
Tetrabrominated analogues Multiple Br substituents Enhanced electronic effects
Aromatic isoindole derivatives Unsaturated ring system Rigid planar structure

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDJAIACPITNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-(4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione

One of the most direct and documented methods to prepare 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves the bromination of the corresponding 2-(4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione precursor.

Procedure Summary:

  • Starting Material: 2-(4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
  • Brominating Agent: N-Bromosuccinimide (NBS)
  • Solvent: Dichloromethane (DCM)
  • Reaction Conditions: Stirring at room temperature for about 3 hours
  • Work-up: Washing with water, filtration, drying, and recrystallization from ethanol
  • Yield: Typically high, with purity suitable for further applications

Key Observations:

  • The bromination selectively introduces a bromine atom at the 3-position of the cyclohexyl ring, resulting in 2-(3-bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione.
  • The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
  • The product exhibits characteristic NMR signals, including a triplet at δ 4.2 ppm corresponding to the proton at the brominated carbon (C3).
Step Reagent/Condition Purpose Notes
1 2-(4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione Starting material Prepared via condensation of phthalic anhydride and 4-aminocyclohexanone
2 N-Bromosuccinimide (1 equiv) Bromination agent Room temperature, 3 hours
3 Dichloromethane Solvent Anhydrous conditions preferred
4 Water wash, filtration, recrystallization Purification Ethanol used for recrystallization

Reference: Sanjay K. Patil et al., Der Pharma Chemica, 2014

Reduction and Subsequent Bromination of Tetrahydro-1H-isoindole-1,3(2H)-dione

An alternative preparation involves initial reduction of tetrahydro-1H-isoindole-1,3(2H)-dione followed by bromination, leading to brominated derivatives with rearranged structures.

Reference: Özlem Gündoğdu et al., Chemical Papers, 2024

Condensation and Cyclization Routes Involving Tetrahydrophthalic Anhydride

In patents related to the synthesis of isoindole-dione derivatives, condensation of amines with tetrahydrophthalic anhydride followed by bromination is a key step.

Procedure Summary:

  • Starting Materials: 6-amino-substituted benzoxazinones and 3,4,5,6-tetrahydrophthalic anhydride
  • Reaction Conditions: Heating in glacial acetic acid at 110–120°C for 2 hours (reflux)
  • Work-up: Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate
  • Bromination: Subsequent bromination steps carried out in solvents like DMF with controlled reagent ratios
  • Advantages: Mild conditions, low cost, high purity, scalable
Step Reagent/Condition Purpose Notes
1 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-ketone + tetrahydrophthalic anhydride Condensation to form isoindole-dione core Heated in glacial acetic acid, reflux 2h
2 Saturated aqueous sodium bicarbonate Neutralization Facilitates extraction
3 Ethyl acetate extraction Isolation of product Solvent recovery possible
4 Bromination in DMF Introduction of bromine Controlled molar ratios and temperature

Advantages Highlighted:

  • Low raw material cost and simple synthetic route
  • Mild reaction conditions and environmentally friendly
  • High purity product with minimal by-products
  • Suitable for large-scale industrial production

Reference: CN103965181A patent, 2014

Summary Table of Preparation Methods

Method No. Starting Material Brominating Agent Solvent Conditions Key Features Reference
1 2-(4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione N-Bromosuccinimide (NBS) Dichloromethane Room temperature, 3 h Selective bromination, high purity
2 Tetrahydro-1H-isoindole-1,3(2H)-dione Bromine or brominating agents Anhydrous medium After NaBH4 reduction Rearrangement products, lactone formation
3 6-amino-substituted benzoxazinone + tetrahydrophthalic anhydride Bromination in DMF Glacial acetic acid, DMF Reflux 110–120°C, controlled molar ratios Mild, scalable, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindole derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves:

  • Bromination of Tetrahydroisoindole-1,3-dione : This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination.
  • Industrial Production : Large-scale production may involve automated systems to control reaction conditions and purification processes such as crystallization or chromatography.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the formation of new compounds with diverse functionalities.

Medicinal Chemistry

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Properties : Studies suggest potential effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation through specific molecular interactions.

Agrochemicals

The compound is also explored for its applications in agrochemicals. Its structural characteristics may enhance the efficacy of pesticides or herbicides by modifying their interaction with biological targets in pests or plants.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of synthesized derivatives against common pathogens. Results indicated that certain derivatives exhibited notable inhibition zones compared to control compounds.

Case Study 2: Cancer Cell Proliferation
Another investigation assessed the impact of this compound on various cancer cell lines. The findings suggested a dose-dependent reduction in cell viability with specific derivatives showing promising results in inducing apoptosis.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The bromine atom in this compound enhances electrophilicity, making it a reactive intermediate for cross-coupling reactions or nucleophilic substitutions. This contrasts with the unsubstituted tetrahydrophthalimide (C₈H₉NO₂), which lacks such reactivity . N-substituted derivatives (e.g., benzothiazole in ) exhibit enhanced antifungal activity due to improved binding affinity to PPO enzymes.

Agrochemical vs. Pharmaceutical Applications :

  • Flumioxazin demonstrates the scaffold’s adaptability to agrochemical design, with fluorine and propynyl groups conferring herbicidal activity via disruption of plant pigment synthesis .
  • In contrast, N-(benzothiazol-5-yl) derivatives prioritize heterocyclic additions for targeted enzyme inhibition, underscoring the scaffold’s dual utility in drug and agrochemical discovery .

Physicochemical Properties

  • Thermal Stability : Brominated analogs may exhibit lower thermal stability due to the weaker C-Br bond, impacting storage and synthetic handling .

Biological Activity

2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound that falls under the category of isoindole derivatives. Isoindoles are recognized for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The compound's structure includes a bromine atom which influences its reactivity and biological interactions.

  • IUPAC Name : 2-bromo-4,5,6,7-tetrahydroisoindole-1,3-dione
  • Molecular Formula : C₈H₈BrNO₂
  • Molecular Weight : 216.06 g/mol
  • CAS Number : 1858241-63-0

Synthesis

The synthesis typically involves the bromination of tetrahydroisoindole-1,3-dione using bromine or other brominating agents under controlled conditions. This process ensures selective bromination at the desired position and may involve purification steps such as crystallization or chromatography to yield the pure compound.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activities and receptor functions, which can lead to significant biological effects including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that isoindole derivatives exhibit promising antimicrobial properties. For instance, hybrid compounds containing isoindole moieties have shown significant inhibitory effects against enzymes such as xanthine oxidase (XO) and carbonic anhydrase isoenzymes (hCA I and hCA II). In one study, a related compound demonstrated an IC50 value of 4.261 µM against XO, surpassing that of allopurinol .

Anticancer Potential

The anticancer activity of isoindole derivatives has also been explored. Research has shown that certain isoindoles can induce apoptosis in cancer cells through various pathways. For example, compounds derived from isoindoles have been tested against multiple cancer cell lines with varying degrees of success in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
Xanthine Oxidase Inhibition2-Bromo derivative (8)4.261
Carbonic Anhydrase InhibitionHybrid isoindole derivative (10)3.698
Anticancer ActivityIsoindole derivatives against A431 cells<10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the isoindole core can significantly affect biological activity. For example, the introduction of various functional groups can enhance or diminish the inhibitory effects on target enzymes and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione, and how can purity be ensured?

  • Methodology : Synthesis typically involves bromination of a tetrahydroisoindole-dione precursor using agents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

  • Precursor preparation : Cyclization of substituted cyclohexene derivatives via Diels-Alder reactions.

  • Bromination : Reaction with NBS in anhydrous dichloromethane at 0–5°C to minimize side reactions.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

  • Purity validation : HPLC (>98% purity) and melting point analysis (reference: 215–217°C) .

    Table 1: Representative Reaction Conditions

    StepReagent/ConditionTemperatureYield (%)
    BrominationNBS, DCM0–5°C75–85
    PurificationHexane:EtOAc (3:1)RT90–95

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology : Use a combination of:

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) to identify protons on the tetrahydroisoindole ring (δ 1.5–2.8 ppm) and bromine-induced deshielding effects. 13^{13}C NMR confirms carbonyl groups (δ 170–175 ppm).
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretching) and ~650 cm1^{-1} (C-Br).
  • Mass Spectrometry : ESI-MS for molecular ion peak [M+H]+^+ at m/z 244.02 (calc. 244.04) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in substitution or ring-opening reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ 19^{19}F NMR (if fluorine substituents are introduced) or UV-Vis spectroscopy.

  • Isolation of Intermediates : Use cryogenic trapping (-78°C) for short-lived intermediates.

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate transition states and activation energies .

    Table 2: Example DFT Parameters

    ParameterValue
    Basis Set6-31G*
    Solvent ModelPCM (DCM)
    Energy Barrier (kcal/mol)22.3

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or serotonin receptors.
  • In Vitro Assays :
  • Enzyme inhibition assays (IC50_{50} determination via fluorometric methods).
  • Radioligand binding studies (e.g., 3^3H-labeled ligands for receptor affinity).
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to assess degradation pathways .

Q. How can computational modeling optimize this compound’s physicochemical properties for specific applications?

  • Methodology :

  • Solubility Prediction : Use COSMO-RS simulations to evaluate solubility in polar vs. nonpolar solvents.
  • ADMET Profiling : SwissADME or ADMETLab 2.0 to predict bioavailability, blood-brain barrier penetration, and toxicity.
  • Reactivity Tuning : Substituent effects analyzed via Hammett plots or Fukui indices for electrophilic/nucleophilic sites .

Q. How should researchers address contradictions in experimental data (e.g., varying bioactivity results across studies)?

  • Methodology :

  • Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell lines).
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-Bromo-1-(3,4-difluorobenzyl)-1H-indole) to identify structure-activity relationships (SAR).
  • Error Source Analysis : Investigate batch-to-batch variability in synthesis or impurities via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-Bromo-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

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